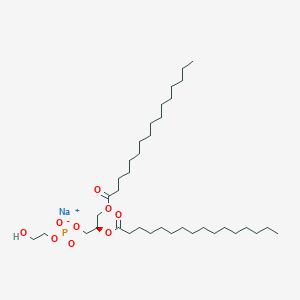![molecular formula C14H17N3O4S B6595042 2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid CAS No. 172960-62-2](/img/structure/B6595042.png)
2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid
Übersicht
Beschreibung
2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid is a chemical compound commonly known as DPPE or DPPEA. It is a sulfonic acid derivative of pyrazole and has been studied for its potential applications in scientific research. DPPE has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology and biochemistry.
Wissenschaftliche Forschungsanwendungen
Hydrological Tracing
Metazachlor ESA is used as a hydrological tracer to understand the transport of pesticides in and through a retention system . The temporal dynamics of metazachlor and its transformation products were observed in an agricultural retention pond, and hydrologic tracers helped to understand system-inherent processes .
Pesticide Transport Study
The compound is used in studies investigating pesticide transport from agricultural fields into surface water bodies via drift, surface runoff, drainage systems, and farmyards .
Retention Efficiency Analysis
High-resolution sampling of metazachlor ESA is essential to obtain robust results about retention efficiency . This helps in understanding how well a system can retain or remove the compound.
Adsorption Studies
Metazachlor ESA is used in adsorption studies on activated carbons . These studies show higher adsorption capacities for metazachlor and its transformation products on certain carbon materials, mainly associated with their greater porous development .
Wastewater Treatment
The compound and its transformation products can be efficiently adsorbed by biomass-derived carbon materials . This shows promising perspectives for the use of such materials for the elimination of not only the herbicide metazachlor, but also its degradation compounds from contaminated wastewater .
Pesticide Risk Assessment
Metazachlor ESA is used in the risk assessment of pesticides . The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessment for the pesticide active substance metazachlor .
Soil Leaching Studies
Microcosm experiments establish the transformation of metazachlor ESA in soils under variable boundary conditions . Long-term soil leaching for different management scenarios is simulated with the pesticide fate model PEARL .
Groundwater Quality Studies
Studies involving metazachlor ESA also focus on the protection of water resources . When pesticides are sprayed on crop plants, a fraction of them is transferred through the soil and can reach aquifers, affecting the groundwater quality .
Wirkmechanismus
Target of Action
Metazachlor ESA targets bacterial cells, particularly the plant pathogenic bacteria Agrobacterium tumefaciens T-37 . It disrupts the cell membrane, leading to ion leakage .
Mode of Action
The antibacterial activity of metazachlor ESA is achieved by damaging the cell membrane of the bacteria . This damage leads to the leakage of ions, disrupting the normal functioning of the cell . Additionally, metazachlor ESA can cause the destruction of cellular proteins .
Biochemical Pathways
Metazachlor ESA affects the biochemical pathways related to cell membrane integrity and protein synthesis . The disruption of these pathways leads to the death of the bacterial cells .
Pharmacokinetics
It’s known that metazachlor, the parent compound, has a half-life in soils of 5–30 days . It degrades to form metazachlor ESA among other products .
Result of Action
The result of metazachlor ESA’s action is the death of the targeted bacterial cells . This is due to the disruption of the cell membrane and the destruction of cellular proteins .
Action Environment
Environmental factors can influence the action of metazachlor ESA. For instance, in an agricultural retention pond, high concentration pulses of metazachlor ESA were observed during transient flow conditions . Rainfall events during the application period can cause high discharge of the parent compound and lower release of metazachlor ESA . Later rainfall events lead to high displacement of metazachlor ESA .
Eigenschaften
IUPAC Name |
2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVCSECPEVHQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891454 | |
| Record name | Metazachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
metazachlor ESA | |
CAS RN |
172960-62-2 | |
| Record name | Metazachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)



